molecular formula C14H19NO5S B1312932 (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate CAS No. 862273-27-6

(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate

Cat. No. B1312932
M. Wt: 313.37 g/mol
InChI Key: IUHJYIOSAPJUMG-HCSZTWNASA-N
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Description

(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate (MVCP4MS) is a synthetic compound with a wide range of applications in scientific research. MVCP4MS has been studied for its ability to interact with biological systems, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Scalable Synthesis for Pharmaceutical Intermediates

Multi-Gram Synthesis of 1-Vinylcyclopropyl 4-Methylbenzenesulfonate : Ojo et al. (2014) describe a practical and economical multi-gram synthesis method for 1-vinylcyclopropyl 4-methylbenzenesulfonate. This intermediate plays a crucial role in the synthesis of alkylidenecyclopropanes, enabling access to a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions, which are foundational in pharmaceutical synthesis (Ojo et al., 2014).

Asymmetric Synthesis for Anti-Hepatitis C Virus Drugs

Enzymatic Desymmetrization for (1R,2S)-VCPA : Kawabata et al. (2021) developed an efficient manufacturing method for an intermediate of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA), a key compound for anti-hepatitis C virus drugs. This method involves enzymatic desymmetrization, showing high enantioselectivity and potential for large-scale production, illustrating the compound’s utility in the development of antiviral medications (Kawabata et al., 2021).

Tailor-Made α-Amino Acids in Drug Synthesis

Synthesis of (1R,2S)-Vinyl-ACCA : Sato et al. (2016) presented a comprehensive overview of the synthesis methods for (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), an essential unit in hepatitis C virus NS3/4A protease inhibitors. The methods cover biocatalytic, catalytic, and stoichiometric sources of chirality, highlighting the compound's significance in creating a new generation of antiviral drugs (Sato et al., 2016).

Novel Biocatalytic Approaches for Efficient Synthesis

Biocatalytic Asymmetric Synthesis with Sphingomonas aquatilis : Zhu et al. (2018) isolated a strain of Sphingomonas aquatilis that showed high stability and enantioselectivity for the asymmetric synthesis of (1R, 2S)-N-Boc-1-vinyl ACCA ethyl ester, demonstrating a novel biocatalytic approach to synthesizing this chiral intermediate with significant implications for pharmaceutical manufacturing (Zhu et al., 2018).

properties

IUPAC Name

methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.C7H8O3S/c1-3-5-4-7(5,8)6(9)10-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,5H,1,4,8H2,2H3;2-5H,1H3,(H,8,9,10)/t5-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHJYIOSAPJUMG-HCSZTWNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C1(CC1C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)[C@]1(C[C@H]1C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901006652
Record name 4-Methylbenzene-1-sulfonic acid--methyl 1-amino-2-ethenylcyclopropane-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate

CAS RN

862273-27-6
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, methyl ester, (1R,2S)-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862273-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--methyl 1-amino-2-ethenylcyclopropane-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, methyl ester, (1R,2S)-, 4-methylbenzenesulfonate (1:1)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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